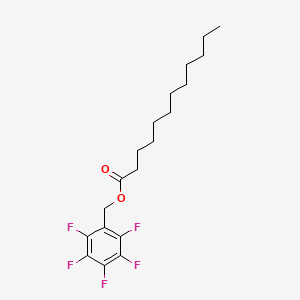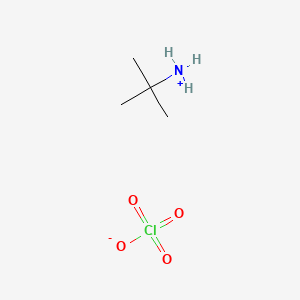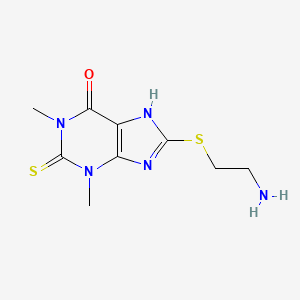
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is a complex organic compound that features a purine ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of halopyridines using ethanol as a solvent with microwave heating. This method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoethylsulfanylpyridines: These compounds share the aminoethylsulfanyl group but differ in the core structure.
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and polymers.
Uniqueness
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is unique due to its specific combination of functional groups and its purine ring system. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
6466-18-8 |
|---|---|
Formule moléculaire |
C9H13N5OS2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C9H13N5OS2/c1-13-6-5(7(15)14(2)9(13)16)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12) |
Clé InChI |
CVTBDDZOQQKJEF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
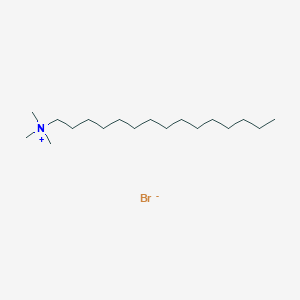

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)



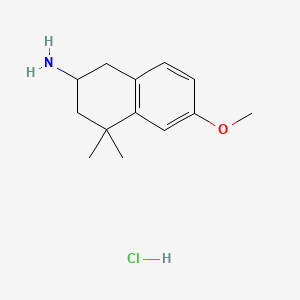
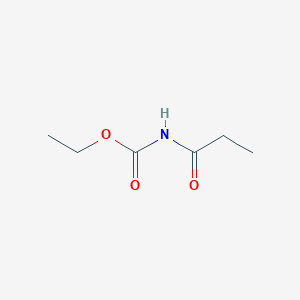

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
